molecular formula C8H12N2S B8533650 4-(3-Aminopropylthio)pyridine

4-(3-Aminopropylthio)pyridine

Cat. No.: B8533650
M. Wt: 168.26 g/mol
InChI Key: PXIKCDINXIEYST-UHFFFAOYSA-N
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Description

4-(3-Aminopropylthio)pyridine is a pyridine derivative featuring a thioether-linked aminopropyl side chain at the 4-position of the pyridine ring. The aminopropylthio moiety may enhance solubility and metal-binding capacity compared to simpler pyridine derivatives.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

3-pyridin-4-ylsulfanylpropan-1-amine

InChI

InChI=1S/C8H12N2S/c9-4-1-7-11-8-2-5-10-6-3-8/h2-3,5-6H,1,4,7,9H2

InChI Key

PXIKCDINXIEYST-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SCCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Pyridine derivatives are distinguished by substituents at specific ring positions, which dictate their physicochemical and biological properties:

  • 4-(1-Aminoethyl)pyridine: Contains an aminoethyl group at the 4-position. This substituent enhances hydrogen-bonding capacity and reactivity in coordination polymers .
  • 3-(Aminomethyl)pyridine: Features an aminomethyl group at the 3-position, offering a compact structure for synthetic intermediates .
  • 4-(3-Aminopropylthio)pyridine: Hypothesized to exhibit increased lipophilicity and metal chelation due to the thioether and extended alkyl chain.

Physicochemical Properties

Key data for select derivatives are summarized below:

Compound Molecular Formula Molecular Weight Melting Point (°C) Log Kow (Predicted) Key Properties
4-(1-Aminoethyl)pyridine C₇H₁₀N₂ 122.17 Not reported ~0.5 ΔE = 6.08 eV (HOMO-LUMO gap), bioactive
3-(Aminomethyl)pyridine C₆H₈N₂ 108.14 Not reported ~0.2 High polarity, precursor for drug synthesis
4-(4-Nitrobenzyl)pyridine C₁₂H₁₀N₂O₂ 214.22 Not reported ~2.1 Skin/eye irritant (H315, H319)
This compound* C₈H₁₂N₂S 168.26 (theoretical) - ~1.8 (estimated) Expected enhanced metal coordination

*Data for this compound are inferred from structural analogs.

Reactivity and Electronic Properties

  • DFT studies reveal low chemical softness (s = 0.16 eV⁻¹), suggesting minimal toxicity .
  • This compound: The thioether group may facilitate redox reactions and metal coordination, while the amine enables hydrogen bonding or protonation-dependent solubility.

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